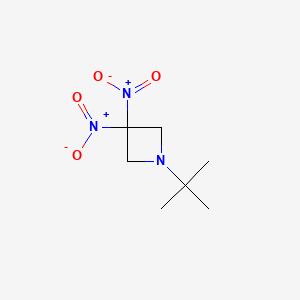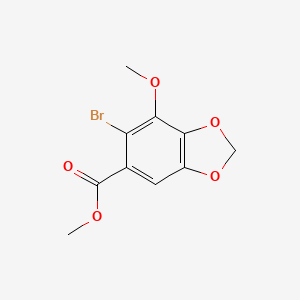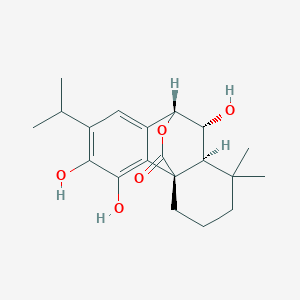
Isorosmanol
Vue d'ensemble
Description
Isorosmanol is an abietane-type diterpene that is derived from the plant source . It has an empirical formula of C20H26O5 and a molecular weight of 346.42 .
Molecular Structure Analysis
The molecular structure of Isorosmanol is represented by the empirical formula C20H26O5 . More detailed structural information might be found in specific scientific studies .
Chemical Reactions Analysis
Isorosmanol has been found to exhibit antioxidant activity, particularly in the presence of thiol compounds . It’s also known to undergo reactions that lead to the production of orthoquinones .
Physical And Chemical Properties Analysis
Isorosmanol is a solid substance . It’s typically stored at temperatures around -20°C . More specific physical and chemical properties may be found in dedicated databases or scientific literature.
Applications De Recherche Scientifique
Antioxidant Activity Against Lipid Oxidation
Isorosmanol has been found to enhance antioxidant capacity against radical-induced oxidation of lipids. It exhibits catalytic antioxidant activity by using the thiol group as a reduction source, which is significant in preventing oxidative stress in biological systems .
Neuroprotective and Neurotrophic Effects
Studies have shown that Isorosmanol protects PC12 cells against Aβ-induced toxicity, which is relevant in neurodegenerative diseases like Alzheimer’s. Additionally, it promotes neurite generation and outgrowth, which is crucial for nerve repair and regeneration .
Food Preservation
Isorosmanol, derived from rosemary, is used in natural extracts for food preservation. Its structure is associated with antimicrobial and antioxidant activities, making it valuable in extending the shelf life of food products .
Mécanisme D'action
Target of Action
Isorosmanol primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Isorosmanol increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
Isorosmanol interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. As a result, the signal transmission across nerve synapses is enhanced .
Biochemical Pathways
The primary biochemical pathway affected by Isorosmanol is the cholinergic pathway. By inhibiting AChE, Isorosmanol disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels . This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory .
Pharmacokinetics
Given its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
Isorosmanol’s inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, including improved memory and cognitive function . Additionally, Isorosmanol has been found to have neuroprotective effects, protecting PC12 cells against Aβ-induced toxicity . It also promotes the generation of neurites, a process that is enhanced by co-treatment with nerve growth factor (NGF) .
Action Environment
The action, efficacy, and stability of Isorosmanol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Isorosmanol, potentially influencing its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of Isorosmanol .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVPWKDITRJELA-CLWJZODNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318169 | |
| Record name | Isorosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isorosmanol | |
CAS RN |
93780-80-4 | |
| Record name | Isorosmanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93780-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93780-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



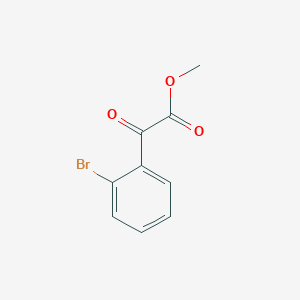
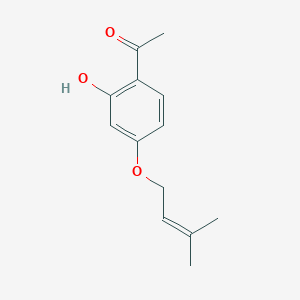


![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)

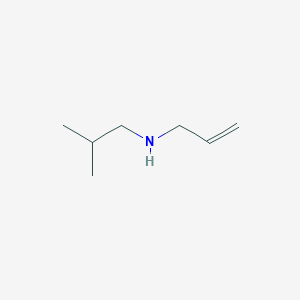

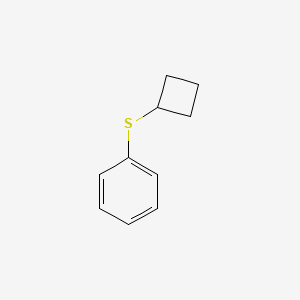
![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)
